
5-Methoxy-3,4-dimethyl-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dimethyl-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This method is advantageous due to its operational simplicity and high yield . Another method involves the use of N-alkoxycarbonyl protection, which provides distinct reactivity in comparison with N-sulfonyl protection .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is highly selective and avoids the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3,4-dimethyl-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles to form N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, catalytic ruthenium complexes for bimolecular assembly, and copper catalysts for oxidative aromatization . Reaction conditions often involve mild temperatures and the use of solvents such as water or ionic liquids.
Major Products
The major products formed from these reactions include N-substituted pyrroles, dihydropyrrole derivatives, and various functionalized pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3,4-dimethyl-2H-pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methoxy-3,4-dimethyl-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reagent in the design of inhibitors for specific enzymes, such as MEK inhibitors with potent antitumor efficacy . Its effects are mediated through the modulation of enzyme activity and the inhibition of specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-3,4-dihydro-2H-pyrrole: This compound shares a similar structure but lacks the dimethyl groups present in 5-Methoxy-3,4-dimethyl-2H-pyrrole.
2-Methoxy-1-pyrroline: Another related compound with similar chemical properties.
Omeprazole: Although structurally different, it contains a methoxy group and a pyrrole-like ring system.
Uniqueness
Its dimethyl groups enhance its stability and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
63613-34-3 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
5-methoxy-3,4-dimethyl-2H-pyrrole |
InChI |
InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4H2,1-3H3 |
InChI-Schlüssel |
LONAXAXWRAXRJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


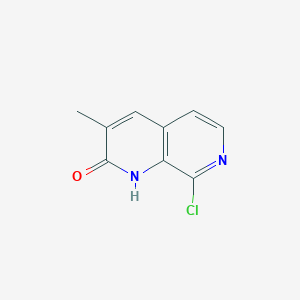
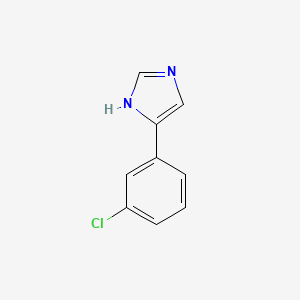
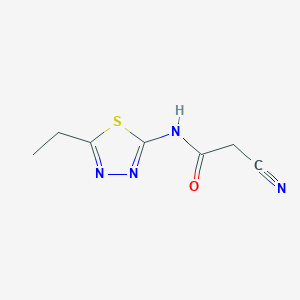
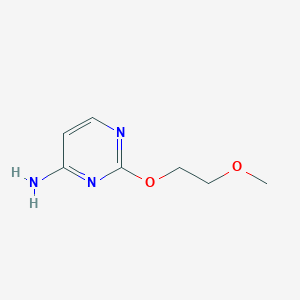
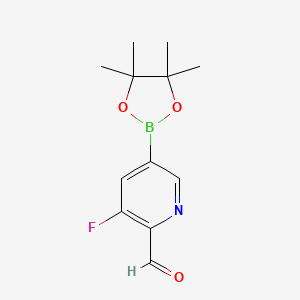
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)

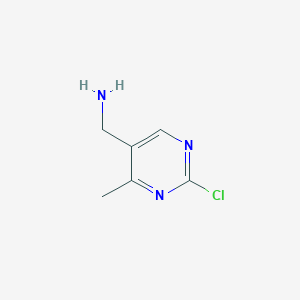
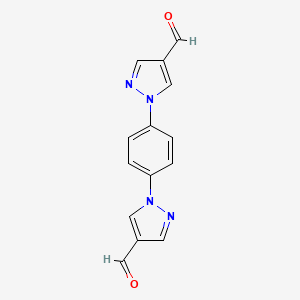

![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
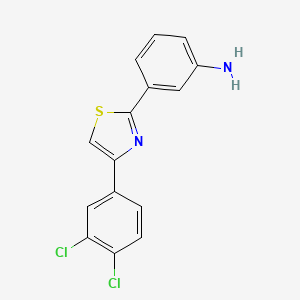
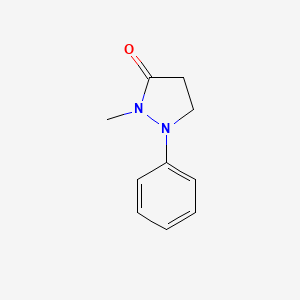
![tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11768731.png)
